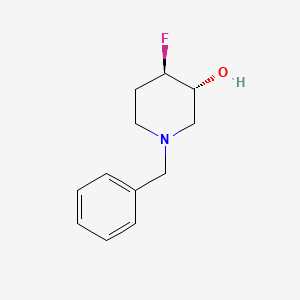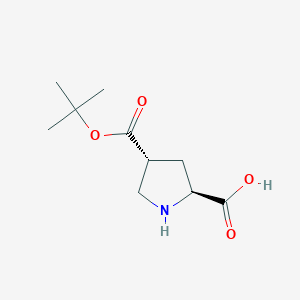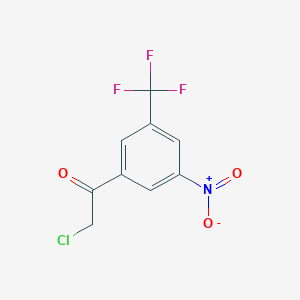![molecular formula C28H18N4 B12451251 4,4'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}dibenzonitrile](/img/structure/B12451251.png)
4,4'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}dibenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the cyanophenyl group: This step involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with an amine group on the biphenyl core.
Formation of the imine linkage: The final step involves the condensation of the cyanophenyl-substituted biphenyl with an aldehyde to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imine linkage to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may yield amine derivatives.
科学研究应用
4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile has several applications in scientific research:
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Medicinal Chemistry:
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
作用机制
The mechanism by which 4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imine linkage and aromatic rings play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile: shares similarities with other imine-containing compounds and biphenyl derivatives.
4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile: can be compared to compounds such as 4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile and 4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile.
Uniqueness
The uniqueness of 4-[(E)-({4’-[(E)-[(4-cyanophenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]benzonitrile lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
属性
分子式 |
C28H18N4 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
4-[[4-[4-[(4-cyanophenyl)methylideneamino]phenyl]phenyl]iminomethyl]benzonitrile |
InChI |
InChI=1S/C28H18N4/c29-17-21-1-5-23(6-2-21)19-31-27-13-9-25(10-14-27)26-11-15-28(16-12-26)32-20-24-7-3-22(18-30)4-8-24/h1-16,19-20H |
InChI 键 |
QTDYGUHZZPDGNI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide](/img/structure/B12451190.png)
![4-{[3-(Morpholin-4-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B12451191.png)
![2-{[(2E)-3-Phenylprop-2-EN-1-YL]amino}ethanol hydrochloride](/img/structure/B12451200.png)


![methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate](/img/structure/B12451224.png)
![2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B12451225.png)


![2-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12451237.png)
![2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one](/img/structure/B12451245.png)
![2-phenoxy-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide](/img/structure/B12451246.png)

